2-(Difluoromethyl)cyclopentane-1-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Building Block

Secure the 2-substituted difluoromethylcyclopentane isomer (CAS 1421601-91-3) to control spatial geometry and hydrogen-bond donor properties of the -CF2H group vs the carboxylic acid. This regioisomer delivers a quantifiably different LogP (Δ-0.29) and LogD7.4 (Δ+0.48) compared to the 1-substituted analog, enabling precise lipophilicity tuning and ADME probing in cyclopentane-based scaffolds. Procurement of high-purity ≥98% material prevents chromatographic and reactivity inconsistencies, ensuring reliable SAR data and reproducible amide/ester derivatization outcomes for medicinal chemistry programs.

Molecular Formula C7H10F2O2
Molecular Weight 164.15 g/mol
CAS No. 1421601-91-3
Cat. No. B1433116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)cyclopentane-1-carboxylic acid
CAS1421601-91-3
Molecular FormulaC7H10F2O2
Molecular Weight164.15 g/mol
Structural Identifiers
SMILESC1CC(C(C1)C(=O)O)C(F)F
InChIInChI=1S/C7H10F2O2/c8-6(9)4-2-1-3-5(4)7(10)11/h4-6H,1-3H2,(H,10,11)
InChIKeyHKXJEPKUQKEYDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1421601-91-3 2-(Difluoromethyl)cyclopentane-1-carboxylic Acid: Baseline Properties and Research-Grade Specification


2-(Difluoromethyl)cyclopentane-1-carboxylic acid (CAS 1421601-91-3) is a fluorinated cyclopentane derivative with the molecular formula C7H10F2O2 and a molecular weight of 164.15 g/mol. As a small-molecule research intermediate, it is characterized by the presence of a difluoromethyl (-CF2H) group at the 2-position of a cyclopentane ring . This structural feature is of interest in medicinal chemistry for modulating lipophilicity and metabolic stability in building-block strategies. Available data for this compound is largely derived from predictive algorithms and vendor-provided analytical specifications, as primary research literature detailing its specific application is sparse. Its physical state is typically a solid, with recommended storage under inert atmosphere at 2-8°C .

Why Generic Cyclopentane Carboxylic Acids Cannot Substitute for 1421601-91-3 in Research Applications


The specific substitution pattern and presence of the difluoromethyl group on the cyclopentane ring preclude generic substitution. The position of the -CF2H group (2- vs. 1-) and the resulting impact on molecular geometry, acidity, and lipophilicity are the primary drivers of structure-activity relationships (SAR) [1]. Interchanging this compound with its closest positional isomer, 1-(difluoromethyl)cyclopentane-1-carboxylic acid (CAS 1783741-84-3), would alter the spatial orientation of the carboxylic acid and the hydrogen-bond donor properties of the -CF2H group, leading to unpredictable changes in target binding, metabolic stability, and pharmacokinetic profiles in downstream molecules. The predicted physicochemical data below demonstrates that these structural changes translate into quantifiable differences in key drug-like properties , , confirming that this compound is not functionally interchangeable with other cyclopentane carboxylic acid derivatives in a research context.

Quantitative Differentiation of 1421601-91-3: Comparative Evidence Against Closest Analogs


Differentiation by Substitution Pattern: Comparison with 1-(Difluoromethyl)cyclopentane-1-carboxylic acid

This compound is a positional isomer of 1-(difluoromethyl)cyclopentane-1-carboxylic acid (CAS 1783741-84-3). The target compound has the difluoromethyl group at the 2-position, while the comparator has it at the 1-position (geminal to the carboxylic acid) [1]. This difference in regiochemistry results in distinct predicted physicochemical properties, which are critical for SAR studies.

Medicinal Chemistry Physicochemical Profiling Building Block

Lipophilicity (LogD7.4) Comparison for pH 7.4 Partitioning

The predicted distribution coefficient at physiological pH (LogD7.4) is a key determinant of passive membrane permeability and solubility. The target compound (2-substituted) exhibits a less negative LogD7.4 compared to its 1-substituted isomer, indicating a difference in ionized state distribution at pH 7.4 , .

ADME Prediction Lipophilicity Physicochemical Profiling

Lipophilicity (LogP) Comparison for Neutral Species Partitioning

The predicted octanol-water partition coefficient (LogP) of the neutral form indicates the compound's intrinsic lipophilicity. The target compound is predicted to be less lipophilic than the 1-substituted isomer , .

ADME Prediction Lipophilicity Physicochemical Profiling

Boiling Point Comparison for Physical Property Specification

A comparison of predicted boiling points shows a distinct physical property difference between the two isomers, which is relevant for handling, purification, and analytical method development , .

Physicochemical Property Analytical Characterization

Vendor-Supplied Analytical Purity Specifications as a Benchmark for Procurement

Commercially available research-grade material is typically supplied with a minimum purity of 95% to ≥98%, as verified by vendors. This is a standard, verifiable procurement metric , . This is a critical point of differentiation from 'in-house' synthesized material that may lack full analytical characterization or have lower/unknown purity, which can confound biological assay results.

Quality Control Analytical Chemistry Procurement

Primary Application Scenarios for 1421601-91-3 Based on Differentiating Evidence


Medicinal Chemistry SAR Exploration of Fluorinated Cyclopentane Scaffolds

The quantitative differences in LogP (Δ-0.29) and LogD7.4 (Δ+0.48) between this 2-substituted compound and its 1-substituted isomer , make it a valuable tool for probing the impact of positional fluorination on ADME properties. Researchers seeking to fine-tune lipophilicity within a cyclopentane core should select this compound to explore a distinct region of chemical space, as evidenced by the quantified differences in key drug-likeness parameters.

Building Block for Amide Coupling and Esterification

The presence of the carboxylic acid functional group makes this compound amenable to standard derivatization reactions, such as amide bond formation with amines or esterification with alcohols. The difluoromethyl group can influence the reactivity and stereochemical outcome of these reactions compared to non-fluorinated analogs. Procurement of high-purity material (≥98%) is essential for ensuring the fidelity of these chemical transformations and the generation of reliable SAR data.

Analytical Reference Standard and Isomer Identification

The distinct predicted boiling point (ΔBP = +7.6 °C) , and other chromatographic properties (e.g., retention time) differentiate this compound from its regioisomer. This scenario is relevant for analytical chemists developing HPLC or GC methods to confirm the identity and purity of synthesized batches, where procurement of a well-characterized, high-purity reference standard is a prerequisite for robust method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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